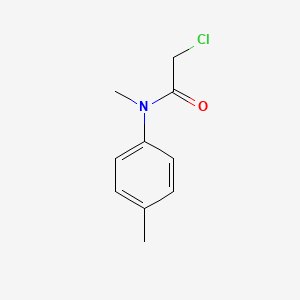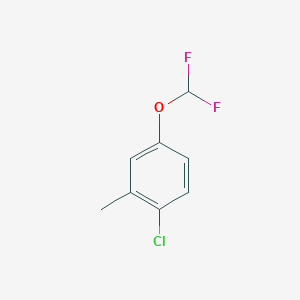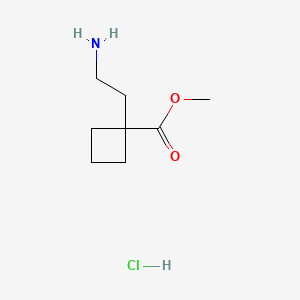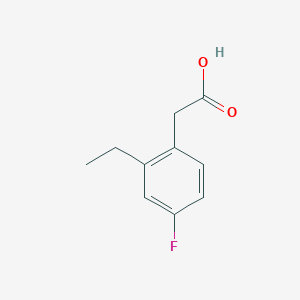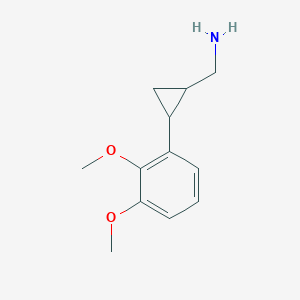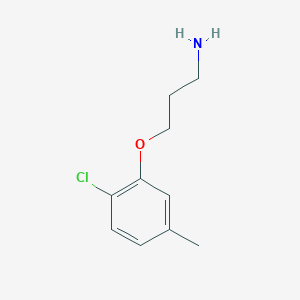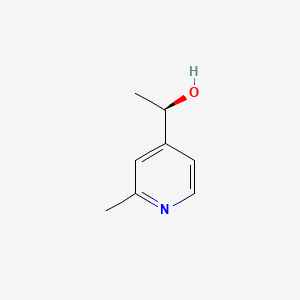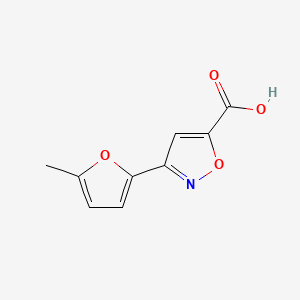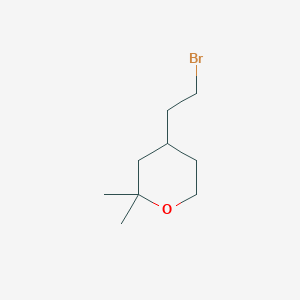
4-(2-bromoethyl)-2,2-dimethyltetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethyl)-2,2-dimethyloxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a bromoethyl group attached to the oxane ring, which is further substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)-2,2-dimethyloxane typically involves the bromination of 2,2-dimethyloxane. One common method is the reaction of 2,2-dimethyloxane with bromoethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
On an industrial scale, the production of 4-(2-bromoethyl)-2,2-dimethyloxane can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethyl)-2,2-dimethyloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted oxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives of 2,2-dimethyloxane.
Oxidation Reactions: Products include oxides and brominated oxanes.
Reduction Reactions: Products include ethyl-substituted oxanes.
Aplicaciones Científicas De Investigación
4-(2-Bromoethyl)-2,2-dimethyloxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 4-(2-bromoethyl)-2,2-dimethyloxane involves its reactivity towards nucleophiles. The bromoethyl group acts as an electrophile, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the generation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of an oxane ring.
4-(2-Bromoethyl)morpholine: Contains a morpholine ring, which imparts different chemical properties.
2-Bromo-1,1-dimethoxyethane: Similar bromoethyl group but with a different ether backbone.
Uniqueness
4-(2-Bromoethyl)-2,2-dimethyloxane is unique due to its specific substitution pattern on the oxane ring. This gives it distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H17BrO |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
4-(2-bromoethyl)-2,2-dimethyloxane |
InChI |
InChI=1S/C9H17BrO/c1-9(2)7-8(3-5-10)4-6-11-9/h8H,3-7H2,1-2H3 |
Clave InChI |
NTPTZPGXPVRHNC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)CCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





